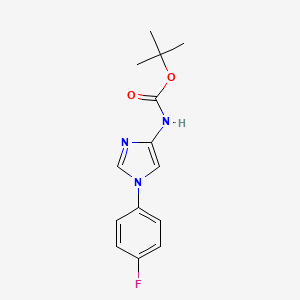

tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(4-fluorophenyl)imidazol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2/c1-14(2,3)20-13(19)17-12-8-18(9-16-12)11-6-4-10(15)5-7-11/h4-9H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHSSBLAHSKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Chemical Reactions Analysis

tert-Butyl 1-(4-fluorophenyl)-1H-imidazol-4-ylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents such as sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including tert-butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate, in targeting drug-resistant tumors. The compound's structural features enable it to interact with biological targets involved in cancer progression. For instance, derivatives of imidazole have been shown to inhibit specific kinases that are often overexpressed in resistant cancer cells, suggesting a pathway for the development of effective cancer treatments .

1.2 Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial properties. Research indicates that compounds with imidazole rings can exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the fluorophenyl group in this compound may enhance its lipophilicity and permeability, potentially improving its efficacy as an antimicrobial agent .

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound involves several steps, typically beginning with the formation of the imidazole ring followed by carbamate formation. Common methodologies include:

- Step 1: Formation of the imidazole core through condensation reactions involving appropriate precursors.

- Step 2: Introduction of the tert-butyl and fluorophenyl groups via nucleophilic substitution or coupling reactions.

These synthetic routes are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations.

2.2 Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.

- Mass Spectrometry (MS): For molecular weight determination.

- Infrared Spectroscopy (IR): To identify functional groups.

Case Studies

3.1 Case Study: Anticancer Screening

In a notable study, a series of imidazole derivatives were screened for anticancer activity against melanoma cell lines. Among these, this compound demonstrated significant cytotoxic effects, leading to further investigation into its mechanism of action and potential as a lead compound for drug development .

3.2 Case Study: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various imidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibitory activity, warranting further exploration into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl (4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)pyridin-2-yl)carbamate (Compound 285)

- Molecular Formula : C₂₀H₂₁FN₄O₃S

- Molecular Weight : 416.47 g/mol

- Key Features :

- Pyridin-2-yl group replaces the imidazole’s 4-position hydrogen.

- Methylsulfinyl (-SOCH₃) substituent at the imidazole’s 2-position.

- Synthesis : Prepared via oxidation of the methylthio precursor (Compound 160) using Oxone® in THF/H₂O, yielding 75% product with 203°C melting point .

- Analysis : LC-MS confirmed m/z = 417 [MH⁺], and HPLC purity was 100%. The sulfinyl group enhances polarity compared to the methylthio analog .

tert-Butyl (4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)carbamate (Compound 160)

- Molecular Formula : C₂₀H₂₁FN₄O₂S

- Molecular Weight : 400.47 g/mol

- Key Features :

- Methylthio (-SCH₃) group at the imidazole’s 2-position.

- Synthesis : Synthesized via Boc protection of the amine precursor, yielding 50% product with 177°C melting point .

- Comparison with 285 : The methylthio group in 160 is less polar than the sulfinyl group in 285, leading to lower solubility in polar solvents. Oxidation of 160 to 285 increases molecular weight by 16 g/mol (due to SO addition) and raises the melting point by 26°C .

Analogues with Extended Scaffolds

tert-Butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate

- Molecular Formula : C₂₅H₃₁FN₄O₂

- Molecular Weight : 438.54 g/mol

- Key Features :

- Benzimidazole core replaces imidazole.

- Piperidin-4-ylmethyl chain introduces conformational flexibility.

- Labeled with hazard statements H302-H315-H319 (harmful if swallowed, skin/eye irritation) .

tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Molecular Formula : C₃₂H₃₁F₂N₅O₅

- Molecular Weight : 615.7 g/mol

- Key Features :

- Chromen-4-one and pyrazolo-pyrimidine moieties add complexity.

- Two fluorine atoms enhance metabolic stability.

- Synthesis : Prepared via Suzuki coupling, yielding 63% product with a melting point of 163–166°C .

Simplified Imidazole Derivatives

tert-Butyl 4-formyl-1H-imidazole-1-carboxylate

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.21 g/mol

- Key Features :

- Formyl (-CHO) group at the imidazole’s 4-position.

- Applications : The formyl group enables further functionalization (e.g., condensation reactions), unlike the stable carbamate group in the target compound .

Key Findings and Implications

Substituent Effects :

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound enhances aromatic stability and influences π-π stacking in protein binding .

- Sulfur-Containing Groups : Methylsulfinyl (in 285) increases polarity and melting point compared to methylthio (in 160), impacting solubility and crystallinity .

Structural Complexity :

- Extended scaffolds (e.g., benzimidazole-piperidine derivatives) improve binding affinity but may reduce synthetic accessibility .

Synthetic Accessibility :

- The target compound’s simpler structure allows for higher yields compared to multi-step syntheses of chromene-pyrazolo-pyrimidine derivatives .

Biological Activity

Overview

tert-Butyl (1-(4-fluorophenyl)-1H-imidazol-4-yl)carbamate is a synthetic compound characterized by its unique imidazole structure, which has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-[1-(4-fluorophenyl)imidazol-4-yl]carbamate

- Molecular Formula : C14H16FN3O2

- Molecular Weight : 277.29 g/mol

- Canonical SMILES : CC(C)(C)OC(=O)NC1=CN(C=N1)C2=CC=C(C=C2)F

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity due to the presence of the fluorophenyl group. These interactions are crucial for the compound's role in various biochemical pathways, particularly in enzyme inhibition and modulation.

Enzyme Interaction Studies

Research indicates that this compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways. For instance, studies have shown that similar imidazole derivatives exhibit significant inhibitory effects on sodium channels, which are critical in pain signaling pathways .

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of a related imidazole compound in animal models for neuropathic pain, demonstrating notable analgesic effects through sodium channel blockade . Although direct studies on this compound are sparse, the structural similarities imply potential therapeutic roles.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the imidazole ring significantly affect biological activity. For example, introducing fluorine substituents has been shown to enhance potency against specific targets .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Structure Type | Biological Activity | Notable Features |

|---|---|---|---|

| This compound | Imidazole | Enzyme inhibitor | Fluorophenyl enhances binding |

| 1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazol-5-amine | Pyrazole | Sodium channel blocker | Different ring structure affects activity |

| tert-butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate | Pyrazole | Moderate activity | Piperidine enhances solubility |

Q & A

Q. Key Considerations :

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent Boc-group hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Basic: How is the purity and structural identity of this compound validated in academic research?

Answer:

Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., imidazole C-4 substitution) and Boc-group integrity. For example, the tert-butyl signal appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₄H₁₆FN₃O₂) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) to resolve bond lengths/angles and confirm stereoelectronic effects (e.g., fluorophenyl ring planarity) .

Example Crystallographic Data (from analogous compounds):

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.043 | |

| Space group | P2₁/c | |

| C–C bond length | 1.395–1.412 Å |

Advanced: How are structural ambiguities resolved in X-ray crystallography for such compounds?

Answer:

Ambiguities (e.g., twinning, enantiomer polarity) are addressed via:

- SHELX Suite : SHELXL refines high-resolution data using least-squares algorithms. For twinned crystals, SHELXD/E can phase data robustly .

- Enantiomorph-Polarity Parameters : Rogers’ η or Flack’s x parameters distinguish enantiomers. For near-centrosymmetric structures, Flack’s x is preferred to avoid false chirality assignments .

Q. Case Study :

- A fluorophenyl-imidazole derivative with R = 0.043 and wR = 0.145 was resolved using SHELXL, confirming non-centrosymmetric packing .

Advanced: How to optimize reaction conditions to minimize decomposition of the Boc group?

Answer:

Critical Factors :

Q. Data-Driven Optimization :

- HPLC Monitoring : Track Boc stability via retention time shifts under varying conditions .

- Kinetic Studies : Plot decomposition rates at different temperatures to identify safe thresholds .

Advanced: How to address contradictions between spectroscopic data and computational models?

Answer:

Methodology :

DFT Calculations : Compare experimental NMR shifts (e.g., ¹³C) with Gaussian/B3LYP-optimized structures to identify discrepancies in substituent effects .

Dynamic Effects : Assess rotamer populations (e.g., tert-butyl group rotation) via variable-temperature NMR to explain peak splitting .

Crystallographic Validation : Use X-ray data to resolve conflicts (e.g., unexpected NOEs in NMR due to crystal packing forces) .

Example :

A study on a related imidazole-carbamate showed DFT-predicted ¹H shifts deviated by <0.2 ppm after accounting for solvent effects .

Advanced: What strategies are used to improve yield in multi-step syntheses of this compound?

Answer:

Optimization Approaches :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) for cross-coupling efficiency .

- Protecting Group Alternatives : Compare Boc with Fmoc for imidazole N-protection (Boc offers higher stability in basic conditions) .

- Workflow Integration : Use one-pot reactions (e.g., tandem coupling/Boc protection) to reduce intermediate isolation steps .

Yield Data (from analogous syntheses):

| Step | Yield (%) | Key Factor | Source |

|---|---|---|---|

| Imidazole Formation | 65–75 | Pd₂(dba)₃/BINAP | |

| Boc Protection | 85–90 | Anhydrous DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.